5-(2-Methoxy-5-methylphenyl)pyridin-2-amine, 95%
Overview
Description
5-(2-Methoxy-5-methylphenyl)pyridin-2-amine, 95% (hereafter referred to as 5-MMPP-2-A) is an organic compound belonging to the amine class of compounds. It is a white, crystalline solid with a melting point of 131-132°C. 5-MMPP-2-A has a variety of applications in scientific research, including synthesis, drug development, and medical diagnostics. It is also used as a reagent in organic synthesis.
Scientific Research Applications
5-MMPP-2-A has a variety of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It is also used as a reagent in organic synthesis. Additionally, 5-MMPP-2-A has been used in the development of drugs for the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 5-MMPP-2-A is not fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This inhibition of these enzymes may lead to the inhibition of certain inflammatory processes, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MMPP-2-A are not fully understood. However, it has been shown to have anti-inflammatory and anti-oxidant properties in animal models. Additionally, it has been shown to have anti-tumor properties in vitro.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-MMPP-2-A in laboratory experiments is its low cost and ease of synthesis. Additionally, it has a wide range of applications and is relatively stable in aqueous solutions. However, it is important to note that 5-MMPP-2-A is a highly toxic compound and should be handled with care.
Future Directions
There are several potential future directions for research involving 5-MMPP-2-A. These include further investigation into its mechanism of action, development of new synthetic methods, and exploration of its potential therapeutic applications. Additionally, research into the development of new derivatives of 5-MMPP-2-A may lead to new compounds with improved properties. Finally, studies into the potential toxicity of 5-MMPP-2-A and its derivatives are needed to ensure its safe use in laboratory and clinical settings.
Synthesis Methods
5-MMPP-2-A can be synthesized by a variety of methods. One of the most common methods is the reaction of 2-methoxy-5-methylphenol with pyridine in the presence of a base, such as sodium hydroxide. This reaction is typically carried out at room temperature and yields a white crystalline solid.
properties
IUPAC Name |
5-(2-methoxy-5-methylphenyl)pyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-3-5-12(16-2)11(7-9)10-4-6-13(14)15-8-10/h3-8H,1-2H3,(H2,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELCVSPDYLWYFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CN=C(C=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401253894 | |
Record name | 2-Pyridinamine, 5-(2-methoxy-5-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401253894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1314987-51-3 | |
Record name | 2-Pyridinamine, 5-(2-methoxy-5-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinamine, 5-(2-methoxy-5-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401253894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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